

In-Depth Technical Guide: Fmoc-D-Gla(otbu)2-OH

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Fmoc-D-Gla(otbu)2-OH**

Cat. No.: **B557689**

[Get Quote](#)

CAS Number: 111662-65-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-D-Gla(otbu)2-OH**, a critical building block in modern peptide chemistry. The document details its physicochemical properties, outlines key experimental protocols for its application, and visualizes its role in both synthetic workflows and biological signaling contexts.

Physicochemical Properties

Fmoc-D-Gla(otbu)2-OH is a protected derivative of D-gamma-carboxyglutamic acid, designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).^{[1][2]} The N- α -amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the two side-chain carboxylic acid moieties are protected as acid-labile tert-butyl (tBu) esters. This orthogonal protection scheme allows for the selective deprotection of the amine for peptide chain elongation, while the side-chain remains protected until the final cleavage from the resin.

Quantitative and computed data for **Fmoc-D-Gla(otbu)2-OH** are summarized in the table below.

Property	Value	Source(s)
CAS Number	111662-65-8	[1] [3]
Molecular Formula	C ₂₉ H ₃₅ NO ₈	[3]
Molecular Weight	525.6 g/mol	[1] [3]
IUPAC Name	(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid	[3]
Appearance	White to off-white solid/powder	[4] [5]
Purity	Typically ≥95% (HPLC)	[5] [6]
Storage Conditions	2-8°C or long-term at -20°C. Keep sealed and dry.	[2] [5] [7]
Computed XLogP3	4.6	[3]
Computed Hydrogen Bond Donor Count	2	[3]
Computed Hydrogen Bond Acceptor Count	8	[3]

Experimental Protocols

Protocol 1: Representative Synthesis of Fmoc-D-Gla(otbu)2-OH

A detailed, peer-reviewed synthesis protocol specifically for **Fmoc-D-Gla(otbu)2-OH** is not readily available in the public domain. However, based on established methods for similar protected amino acids, a plausible synthetic route would start from a suitably protected D-glutamic acid derivative. The key transformations would involve the introduction of the second carboxyl group at the gamma-position, protection of this and the side-chain carboxyl group as tert-butyl esters, and finally, the protection of the alpha-amino group with the Fmoc moiety.

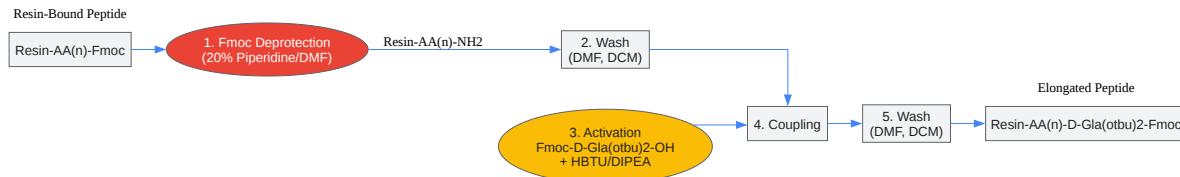
Protocol 2: Incorporation into a Peptide using Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of one **Fmoc-D-Gla(otbu)2-OH** residue onto a growing peptide chain attached to a Rink Amide resin.

Materials:

- Rink Amide resin (pre-loaded with the first amino acid, Fmoc-protected)
- **Fmoc-D-Gla(otbu)2-OH**
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)
- Deprotection solution: 20% (v/v) piperidine in DMF
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Washing solvents: DMF, DCM, Isopropanol
- Solid-phase synthesis vessel with a frit

Procedure:

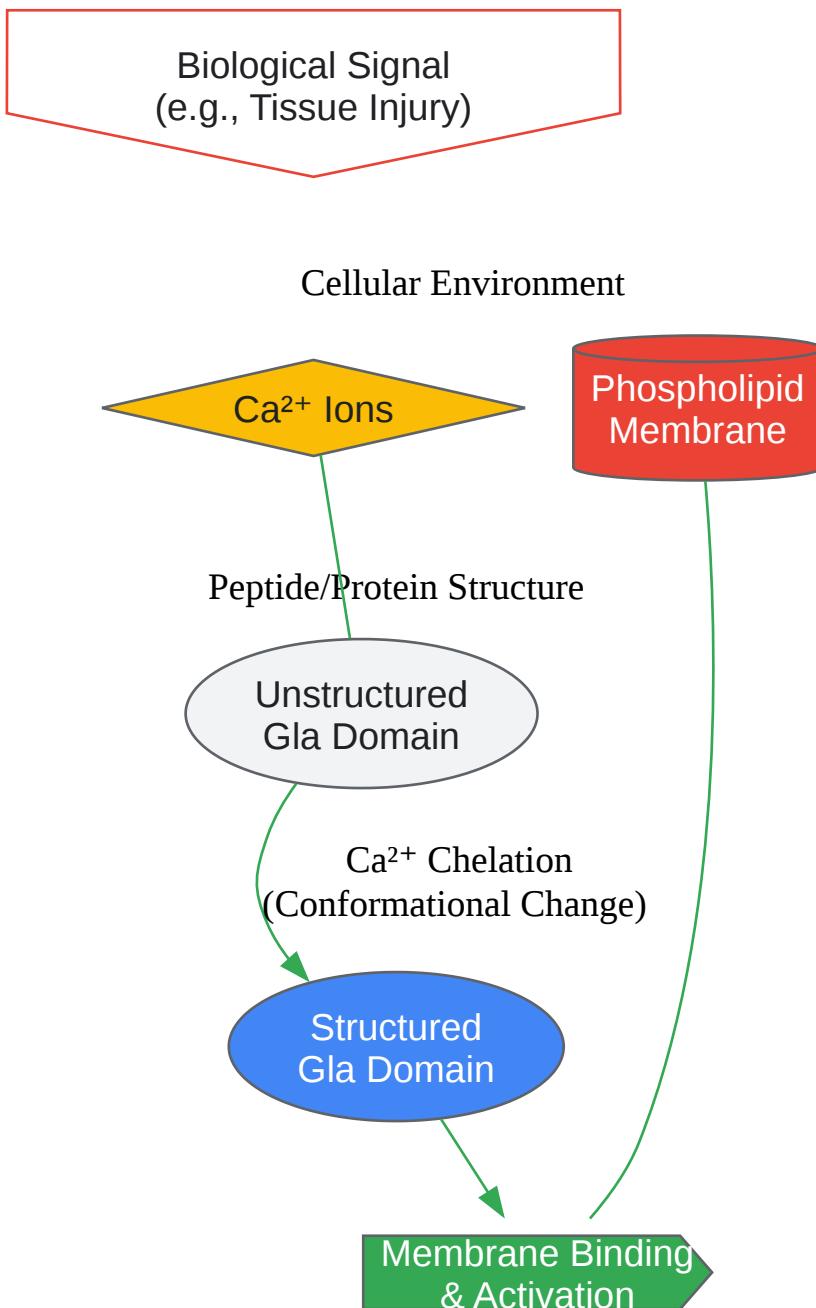

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.
- Fmoc Deprotection:
 - Add the 20% piperidine/DMF solution to the resin.
 - Agitate for 5 minutes and drain.

- Add a fresh portion of 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
- Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
- Amino Acid Activation:
 - In a separate vial, dissolve **Fmoc-D-Gla(otbu)2-OH** (3 equivalents relative to resin loading), HBTU/HATU (2.9 eq.), in DMF.
 - Add DIPEA (6 eq.) to the solution.
 - Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
- Coupling:
 - Add the activated amino acid solution to the deprotected resin in the reaction vessel.
 - Agitate the mixture for 1-2 hours at room temperature.
 - To monitor coupling completion, a small sample of resin beads can be taken for a Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
- Cycle Repetition: The peptide is now ready for the next deprotection and coupling cycle for the subsequent amino acid in the sequence.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of **Fmoc-D-Gla(otbu)2-OH**.



[Click to download full resolution via product page](#)

Fmoc-SPPS cycle for D-Gla incorporation.

Biological Signaling and Functional Logic

Fmoc-D-Gla(otbu)2-OH is not directly involved in signaling. However, it is the precursor to the D-Gla residue, which is crucial for the function of proteins involved in calcium-dependent signaling and regulation, such as blood coagulation factors. The D-enantiomer is used to create synthetic peptides with enhanced stability against enzymatic degradation. The diagram below illustrates the functional role of the Gla residue.

[Click to download full resolution via product page](#)

Functional role of Gla residue in Ca^{2+} -mediated protein activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Fmoc-Gla(OtBu)2-OH Novabiochem 111662-64-7 [sigmaaldrich.com]
- 3. Fmoc-D-Gla(otbu)2-OH | C29H35NO8 | CID 11038682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fmoc-Gla(OtBu)2-OH Novabiochem 111662-64-7 [sigmaaldrich.com]
- 5. cusabio.com [cusabio.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. peptide.com [peptide.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Fmoc-D-Gla(otbu)2-OH]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557689#fmoc-d-gla-otbu-2-oh-cas-number-111662-65-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com